molecular formula C15H18N2 B8704629 N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine

N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine

Cat. No.: B8704629
M. Wt: 226.32 g/mol
InChI Key: BXMVFFTXDGHURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine is an organic compound that features a benzyl group substituted with a methyl group at the 2-position and a pyridine ring attached via an ethylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine typically involves the nucleophilic substitution of a halogenated benzyl compound with a pyridine derivative. One common method is the reaction of 2-methylbenzyl chloride with 2-(3-pyridyl)ethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ catalysts and optimized reaction conditions to ensure efficient production. The use of automated systems and real-time monitoring can further improve the scalability and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The benzyl and pyridine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylbenzyl)-(2-pyridin-2-ylethyl)amine: Similar structure but with the pyridine ring attached at the 2-position.

    (2-Methylbenzyl)-(2-pyridin-4-ylethyl)amine: Pyridine ring attached at the 4-position.

    (2-Methylbenzyl)-(3-pyridin-3-ylethyl)amine: Methyl group on the benzyl ring at the 3-position.

Uniqueness

N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine is unique due to the specific positioning of the methyl group and the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine

InChI

InChI=1S/C15H18N2/c1-13-5-2-3-7-15(13)12-17-10-8-14-6-4-9-16-11-14/h2-7,9,11,17H,8,10,12H2,1H3

InChI Key

BXMVFFTXDGHURC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCCC2=CN=CC=C2

Origin of Product

United States

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